LY3214996 - 1951483-29-6

LY3214996

Catalog Number: EVT-274073
CAS Number: 1951483-29-6
Molecular Formula: C22H27N7O2S
Molecular Weight: 453.565
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It is an orally bioavailable small molecule that exhibits antineoplastic activity []. LY3214996 plays a significant role in scientific research, particularly in oncology, due to its ability to inhibit the MAPK/ERK pathway, which is frequently dysregulated in various cancers [, ].

Mechanism of Action

LY3214996 acts as an ATP-competitive inhibitor of ERK1/2 kinases [, ]. By inhibiting ERK1/2, LY3214996 blocks the downstream signaling of the MAPK/ERK pathway. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers [, , ].

Physical and Chemical Properties Analysis

Limited information on the physical and chemical properties of LY3214996 is provided in the abstracts. One abstract mentions that LY3214996 demonstrates a favorable pharmacokinetic (PK) profile []. Another abstract notes its optimal solubility and PK properties in dogs, including an AUC (area under the curve) of 23800 nM*hr, clearance rate (CL) of 12.1 mL/min/kg, and bioavailability of 75.4% [].

Applications
  • Targeting ERK Pathway-Driven Cancers: Preclinical studies demonstrated promising antitumor activity of LY3214996 in various cancer models harboring ERK pathway alterations, including BRAF-mutant melanoma, KRAS-mutant colorectal cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer [, , , , , ]. Notably, LY3214996 demonstrated efficacy in BRAF-mutant models with acquired resistance to other therapies [, ].

  • Overcoming Resistance Mechanisms: The development of resistance to existing therapies, such as BRAF and MEK inhibitors, poses a significant challenge in treating cancers driven by the MAPK/ERK pathway. Research suggests that LY3214996 may overcome these resistance mechanisms due to its ability to inhibit ERK, the terminal node of the MAPK/ERK pathway [, , , ].

    • CDK4/6 inhibitors like abemaciclib in KRAS-mutant colorectal, NSCLC, and pancreatic cancer models [, , , ].
    • Pan-RAF inhibitor LY3009120 in KRAS-mutant CRC and NSCLC models [].
    • VEGFR-2 inhibitor DC101 in KRAS-mutant NSCLC models [].
    • Nab-paclitaxel and gemcitabine combination chemotherapy in pancreatic cancer models [].
    • Anti-PD-1 immunotherapy in a mouse model of BRAFV600E melanoma brain metastasis [].
    • Podocyte Injury: Research indicated that Angiotensin II (Ang II) promotes podocyte injury through the activation of the Arf6-Erk1/2-Nox4 signaling pathway []. The use of LY3214996 helped elucidate this mechanism.
    • Chronic Obstructive Pulmonary Disease (COPD): LY3214996 was used to demonstrate that cigarette smoke induction of S100A9 contributes to COPD through the ERK signaling pathway [].
    • Adipogenic Differentiation: Studies in porcine preadipocytes showed that Caveolae-associated protein 3 (CAVIN3) promotes adipogenic differentiation by promoting ERK phosphorylation, and LY3214996 was used to further investigate this mechanism [].
Future Directions
    • Determining optimal dosing schedules for single-agent and combination therapies [].
    • Identifying predictive biomarkers for patient stratification to enhance treatment response and minimize potential toxicities [, , ].
    • Investigating novel combinations with other targeted therapies or immunotherapies to maximize efficacy [, , , , ].
    • Delve deeper into the mechanisms of intrinsic and acquired resistance to LY3214996 [].
    • Develop strategies to mitigate or circumvent potential resistance mechanisms [, ].
    • Inflammatory diseases [, ].
    • Metabolic disorders [, ].
    • Neurodegenerative diseases [].

LY3214996 is a potent, selective, ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2) []. It is currently in clinical trials for various cancers with MAPK pathway alterations [, , ]. This section will discuss several compounds related to LY3214996 based on their shared mechanisms of action, involvement in the same signaling pathways, or investigation in combination therapies with LY3214996.

Abemaciclib

Compound Description: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , ]. It is currently in clinical trials for various cancers, including breast cancer and KRAS-mutant non-small cell lung cancer (NSCLC) [].

Relevance: Abemaciclib has been investigated in combination with LY3214996 in preclinical studies for several reasons [, , , , , ]. Firstly, both ERK and CDK4/6 are key players in the cell cycle, making their simultaneous inhibition a promising therapeutic strategy [, ]. Secondly, abemaciclib's mechanism of action complements LY3214996's inhibition of the MAPK pathway, potentially leading to enhanced anti-tumor activity, particularly in KRAS-mutant cancers where these pathways are often dysregulated [, , , ]. Preclinical studies have shown that the combination of abemaciclib and LY3214996 synergistically inhibits cell proliferation in various KRAS-mutant cancer cell lines and demonstrates enhanced anti-tumor activity in xenograft models compared to either single agent treatment [, , ].

LY3009120

Compound Description: LY3009120 is a pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF) [].

Relevance: LY3009120, like LY3214996, targets the MAPK pathway, albeit at a different level []. The rationale for combining LY3214996 with LY3009120 stems from the observation that simultaneous inhibition of multiple components of the RAS/RAF/MEK/ERK pathway can enhance anti-cancer activity and potentially delay resistance development, as seen with BRAF and MEK inhibition in melanoma []. Preclinical studies demonstrated that the combination of LY3214996 and LY3009120 synergistically inhibited cell proliferation in KRAS-mutant colorectal cancer and NSCLC cell lines and significantly reduced tumor growth in a xenograft model compared to either single-agent treatment [].

DC101

Compound Description: DC101 is a monoclonal antibody that specifically targets murine vascular endothelial growth factor receptor 2 (VEGFR-2) []. It serves as a surrogate for Ramucirumab in preclinical mouse models [].

Relevance: DC101 was combined with LY3214996 to investigate the efficacy of targeting both tumor cells and the tumor microenvironment, specifically angiogenesis []. This combination strategy aimed to enhance anti-tumor activity by inhibiting tumor cell proliferation (LY3214996) and suppressing angiogenesis (DC101) []. Preclinical data demonstrated that the combination of LY3214996 and DC101 resulted in significantly greater tumor growth inhibition in KRAS-mutant NSCLC xenograft models compared to single-agent treatment, highlighting the potential of this combination therapy [].

Ramucirumab

Compound Description: Ramucirumab is a fully human monoclonal antibody that targets human VEGFR-2 []. It is approved for several cancer indications, including second-line NSCLC [].

Relevance: Similar to DC101, Ramucirumab was explored in combination with LY3214996 to assess the efficacy of simultaneously targeting tumor cells and the tumor microenvironment []. By combining an ERK1/2 inhibitor with a VEGFR-2 inhibitor, the research aimed to enhance anti-tumor effects by inhibiting both tumor cell proliferation and angiogenesis []. While in vivo studies were conducted with DC101, in vitro cord formation assays demonstrated that the combination of LY3214996 and Ramucirumab enhanced the inhibition of cord formation compared to single-agent treatment []. These findings suggest that combining LY3214996 with Ramucirumab warrants further clinical development for treating KRAS-mutant NSCLC [].

LY3023414

Compound Description: LY3023414 is a dual inhibitor of class I phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [].

Relevance: LY3023414 was investigated in combination with LY3214996 as a potential strategy to enhance therapeutic efficacy in RAS-mutant NSCLC []. The rationale for this combination stems from the observation that MAPK pathway reactivation and activation of anti-apoptotic signaling via the PI3K/mTOR axis contribute to resistance mechanisms against MEK inhibitors []. The researchers hypothesized that combining LY3214996 with a PI3K/mTOR inhibitor could potentially overcome these resistance mechanisms and lead to improved treatment outcomes []. In vitro studies demonstrated that LY3214996 and LY3023414 exhibited single-agent antiproliferative and apoptosis-inducing activity in patient-derived RAS-mutant NSCLC cell lines []. Combination studies were ongoing at the time of publication [].

Sorafenib

Compound Description: Sorafenib is an oral multi-kinase inhibitor targeting rapidly accelerated fibrosarcoma (RAF), vascular endothelial growth factor receptor (VEGFR)-2/3, platelet-derived growth factor receptor (PDGFR), c-Kit, and Flt-3 signaling. []. It is an approved treatment for advanced hepatocellular carcinoma (HCC) [].

Relevance: Combining LY3214996 with Sorafenib was investigated as a potential strategy to overcome acquired resistance to Sorafenib in HCC, which can arise from the reactivation of ERK signaling []. The study demonstrated that LY3214996, in combination with Sorafenib, enhanced the anti-tumor effects of Sorafenib in HCC cells by decreasing the phosphorylation of key kinases in the Ras/Raf/MAPK and PI3K/Akt pathways activated by Sorafenib []. These findings suggest that combining LY3214996 with Sorafenib might be a promising approach for treating patients with Sorafenib-resistant advanced HCC [].

Gemcitabine and Nab-paclitaxel

Compound Description: Gemcitabine (Gem) and Nab-paclitaxel (Nab-pac) are chemotherapeutic agents used in combination as a standard of care treatment for frontline metastatic PDAC [].

Relevance: LY3214996 was investigated in combination with Gemcitabine and Nab-paclitaxel to enhance the efficacy of chemotherapy in pancreatic ductal adenocarcinoma (PDAC), which frequently harbors activating KRAS mutations []. Preclinical studies demonstrated that adding LY3214996 to the Nab-paclitaxel and Gemcitabine regimen resulted in enhanced anti-tumor activity in PDAC xenograft models compared to chemotherapy alone []. These findings highlight the potential of combining LY3214996 with standard chemotherapy to improve treatment outcomes for PDAC patients [].

LY3295668

Compound Description: LY3295668 is an investigational Aurora A kinase inhibitor [].

Relevance: LY3295668 was identified as a potential therapeutic strategy to overcome resistance to CDK4/6 inhibitors, which can be mediated by the amplification of AURKA []. Preclinical studies demonstrated that breast cancer cells with acquired resistance to CDK4/6 inhibitors exhibited enhanced sensitivity to LY3295668 []. Notably, LY3214996 was also found to be effective in cells with acquired resistance to CDK4/6 inhibitors due to RAS activation [], suggesting a potential for combining these agents in specific contexts of CDK4/6 inhibitor resistance.

Properties

CAS Number

1951483-29-6

Product Name

6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Molecular Formula

C22H27N7O2S

Molecular Weight

453.565

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N

SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

Solubility

Soluble in DMSO

Synonyms

LY-3214996; LY 3214996; LY 3214996.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.